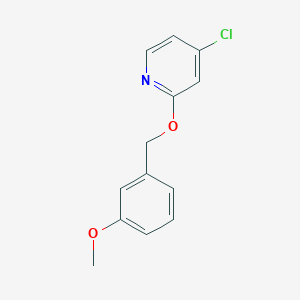![molecular formula C4H7N B11925148 2-Azabicyclo[1.1.1]pentane](/img/structure/B11925148.png)
2-Azabicyclo[1.1.1]pentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[1.1.1]pentane is a nitrogen-containing bicyclic compound characterized by its unique three-dimensional structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The rigid and strained structure of this compound makes it a valuable scaffold for the development of new molecules with enhanced properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[1.1.1]pentane typically involves the use of photochemical [2+2] cycloadditions. One common method includes the irradiation of a precursor compound with a blue LED light source (450 nm) in the presence of a catalytic amount of iridium complex, such as Ir(ppy)3. This reaction facilitates the intramolecular cycloaddition, yielding the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
2-Azabicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold in drug discovery.
Biology: Investigated for its potential as a molecular switch in biological systems.
Medicine: Explored as a bioisostere for designing new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of materials with unique mechanical and electronic properties.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[1.1.1]pentane involves its interaction with molecular targets through its nitrogen atom. The rigid structure of the compound allows for precise spatial orientation, which can enhance binding affinity and specificity to target molecules. The nitrogen inversion in the compound can be controlled using laser pulses, making it a potential candidate for molecular switches .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: A non-nitrogen analog with similar structural properties.
Azabicyclo[2.1.1]hexane: Another nitrogen-containing bicyclic compound with a different ring size.
Uniqueness
2-Azabicyclo[1.1.1]pentane is unique due to its nitrogen atom, which imparts distinct electronic properties and reactivity compared to its non-nitrogen analogs. The ability to undergo nitrogen inversion and its potential use as a molecular switch further distinguish it from other similar compounds .
Properties
Molecular Formula |
C4H7N |
|---|---|
Molecular Weight |
69.11 g/mol |
IUPAC Name |
2-azabicyclo[1.1.1]pentane |
InChI |
InChI=1S/C4H7N/c1-3-2-4(1)5-3/h3-5H,1-2H2 |
InChI Key |
CJSIJLXDRHEIAW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




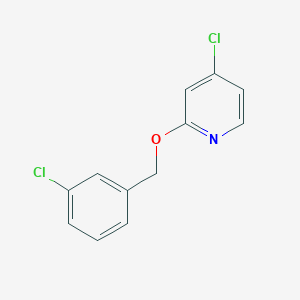
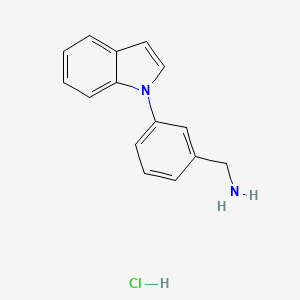

![(1H-pyrazolo[3,4-c]pyridin-5-yl)methanamine](/img/structure/B11925103.png)

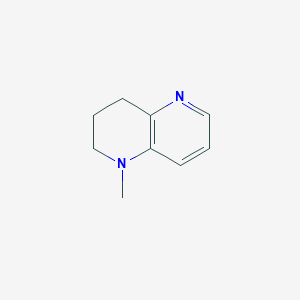

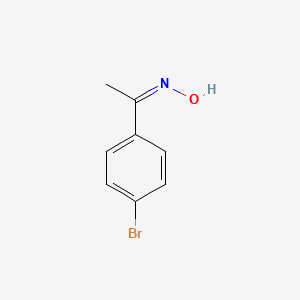


![2-Azaspiro[3.3]heptan-6-amine](/img/structure/B11925141.png)
